(Methyl-phenyl-amino)-acetic acid ethyl ester

Vue d'ensemble

Description

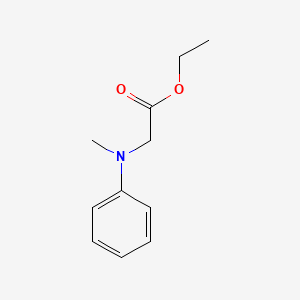

(Methyl-phenyl-amino)-acetic acid ethyl ester is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102731. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Ethyl N-methyl-N-phenylglycinate, also known as (Methyl-phenyl-amino)-acetic acid ethyl ester or Glycine, N-methyl-N-phenyl-, ethyl ester, is an organic compound . This compound has been used in organic synthesis as an intermediate . The following sections provide a hypothetical overview based on general principles of biochemistry and pharmacology.

Biochemical Pathways

As an intermediate in organic synthesis, it could be involved in various chemical reactions, leading to the production of other compounds .

Activité Biologique

(Methyl-phenyl-amino)-acetic acid ethyl ester, an amino acid derivative, has garnered attention for its potential biological activities. This article explores its structure, synthesis, and biological implications based on a review of existing literature.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

It features a methyl group, a phenyl group, an amino group, and an ethyl ester functional group, which contribute to its diverse chemical properties and potential biological activities.

Synthesis Methods

Various synthetic routes have been developed for producing this compound. Common methods include:

- Esterification : Reaction of the corresponding acid with ethanol in the presence of an acid catalyst.

- Amide Coupling : Formation through coupling reactions involving activated carboxylic acids and amines.

These methods allow for variations in yield and purity depending on the reagents used .

Biological Activity Overview

Research indicates that compounds similar to this compound often exhibit a range of pharmacological effects. Notably, studies suggest potential activities in:

- Antimicrobial Effects : Exhibiting activity against various bacterial strains.

- Neuroprotective Properties : Potentially beneficial in neurodegenerative conditions due to structural similarities with neurotransmitters.

Table 1: Comparison of Biological Activities

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Amino acid derivative with antimicrobial properties | Potential neuroprotective effects |

| Phenylalanine Ethyl Ester | Natural amino acid; involved in protein synthesis | Directly related to neurotransmitter synthesis |

| Methyl Glycine Ethyl Ester | Less complex amino acid derivative | Limited biological activity |

| Benzyl Glycine Ethyl Ester | Contains benzene ring; potential for enzyme inhibition | May exhibit different binding affinities |

This table highlights the unique features of this compound compared to other related compounds, emphasizing its distinct biological activities.

Case Studies and Research Findings

Several empirical studies have investigated the biological activities of this compound:

- Antimicrobial Activity : In vitro tests demonstrated that the compound exhibited significant antibacterial effects against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating infections.

- Neuroprotective Studies : Animal models have shown that derivatives of this compound may protect neuronal cells from oxidative stress, indicating a possible role in neuroprotection .

- High-throughput Screening : Advanced screening methods have been employed to assess the interactions of this compound with various biological targets, providing insights into its mechanism of action.

Propriétés

IUPAC Name |

ethyl 2-(N-methylanilino)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-14-11(13)9-12(2)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJZDPYZSKWOHKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70944508 | |

| Record name | Ethyl N-methyl-N-phenylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21911-74-0 | |

| Record name | N-Methyl-N-phenylglycine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21911-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC102731 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl N-methyl-N-phenylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.